N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
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Overview
Description
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide is a complex organic compound with the molecular formula C17H16N4OS This compound is characterized by the presence of an ethylphenyl group, a thienylmethylene group, and a hydrazinoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide typically involves the condensation of 4-ethylphenylhydrazine with 2-thienylmethyleneacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted acetamides.
Scientific Research Applications
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)butanamide
- N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)propionamide
Uniqueness
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
327992-53-0 |
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Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H15N3O2S/c1-2-11-5-7-12(8-6-11)17-14(19)15(20)18-16-10-13-4-3-9-21-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20)/b16-10+ |
InChI Key |
YWLQPNDOBNOBNS-MHWRWJLKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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